molecular formula C14H20N2O3 B1218958 Propacetamol CAS No. 66532-85-2

Propacetamol

Cat. No. B1218958
CAS RN: 66532-85-2
M. Wt: 264.32 g/mol
InChI Key: QTGAJCQTLIRCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research has highlighted various methods for the synthesis of propacetamol, emphasizing the importance of safe, simple, and economical procedures. Nguyen et al. (2021) described an improved protocol for synthesizing this compound hydrochloride using microwave irradiation, which offers a simpler process and shorter reaction times, achieving high total reaction yield with suitable catalysts and organic solvents. This method starts from N-(4- hydroxyphenyl) acetamide, optimizing reaction conditions such as molar ratio, solvent, catalyst, and reaction time to enhance synthesis performance, ensuring the quality and purity of the final product meet pharmaceutical standards (Nguyen et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound and its intermediates have been elucidated using various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR). These analyses confirm the structure of this compound as (4-Acetamidophenyl) 2-(diethylamino) acetate hydrochloride, validating the synthesis process and ensuring the compound's identity for further chemical and physical property analysis.

Chemical Reactions and Properties

This compound's chemical properties are significantly influenced by its ability to undergo hydrolysis to produce paracetamol, its active form. The hydrolysis reaction is a key chemical property, enabling its function as a prodrug. The conversion rate and efficiency of this reaction have been studied under various conditions to optimize its application in medical treatments, focusing on the stability of this compound in different solutions and temperatures without engaging in its pharmacological effects (Barcia et al., 2005).

Scientific Research Applications

Analgesic Efficacy and Morphine-Related Effects

Propacetamol, known for its analgesic properties, is frequently utilized in postoperative pain management. It has been observed to reduce morphine requirements in postoperative patients, indicating its effectiveness in pain relief. However, its impact on diminishing the adverse effects associated with morphine usage remains unclear. In a study of 550 patients, this compound did not significantly reduce the incidence of morphine-related side effects, despite lowering morphine requirements (Aubrun et al., 2003).

This compound vs. Diclofenac for Orthopedic Pain

Comparative research on this compound and diclofenac, specifically in post-operative orthopedic pain, reveals insights into this compound's analgesic efficacy. The study aimed to evaluate the pain-relieving capabilities of intravenous paracetamol (administered as this compound) against placebo and intramuscular diclofenac in patients experiencing post-operative pain (Hynes et al., 2006).

Hemodynamic Effects in Critically Ill Patients

A crucial aspect of this compound research includes its impact on blood pressure in febrile, critically ill patients. This area of study investigates this compound's systemic effects, highlighting its influence on hemodynamic stability, which is critical for patient management in intensive care settings (Hersch et al., 2008).

This compound Synthesis and Metabolism

Advancements in the synthesis of this compound, including methods for improving its purity and yield, are essential for its pharmaceutical development. Research on the in vitro metabolism of this compound, particularly using mass spectrometry, provides deeper insights into its pharmacological properties and potential applications (Murie et al., 2016).

Hemodynamic Alterations in Emergency Settings

The use of this compound in emergency departments, specifically its hemodynamic effects, is a critical area of research. Studies focus on how this compound administration can provoke blood pressure reductions in patients, highlighting the need for careful monitoring and awareness of potential adverse effects in certain patient populations, such as those with congestive heart failure or experiencing chills (Bae et al., 2017).

Antipyretic Efficacy in Pediatric Patients

Investigations into the antipyretic (fever-reducing) efficacy of this compound in children, especially for treating acute fever of infectious origin, are vital. Studies comparing the effectiveness and tolerability of intravenous this compound against placebos in pediatric populations provide valuable insights for pediatric care (Walson et al., 2006).

Comparison with Oral Acetaminophen in Dental Surgery

Research on the onset of analgesia, comparing intravenous this compound to oral acetaminophen in post-dental surgery settings, highlights this compound's rapid action and effectiveness. This area of study is crucial for understanding the comparative benefits of different analgesic administration routes in surgical pain management (Moller et al., 2005).

Pharmacokinetics in Neonates

The pharmacokinetics of this compound in neonates, particularly its effects based on gestational age, is a significant research area. Understanding how this compound behaves in preterm and term infants is crucial for developing safe and effective dosing regimens in this vulnerable population (Allegaert et al., 2004).

Systematic Review of Efficacy in Postoperative Pain

Systematic reviews and meta-analyses provide comprehensive overviews of this compound's efficacy in treating postoperative pain. These studies aggregate data from various clinical trials to offer a broader perspective on this compound's analgesic effectiveness and safety profile (McNicol et al., 2011).

Mechanism of Action

Target of Action

Propacetamol is a prodrug that is completely hydrolyzed to paracetamol . The primary targets of this compound are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in processes such as inflammation, pain, and fever .

Mode of Action

This compound is hydrolyzed to paracetamol, which then weakly inhibits COX-1 and COX-2 . This inhibition results in a decrease in prostaglandin synthesis . As a result, the drug has a low anti-inflammatory activity but significant analgesic and antipyretic properties .

Biochemical Pathways

The mechanism of action of paracetamol, the active metabolite of this compound, is complex and involves effects in both the peripheral and central systems . In the peripheral system, the action is characterized by direct COX inhibition . In the central system, the action is characterized by inhibition of COX, serotonergic descending neuronal pathway, L-arginine/NO pathway, and the cannabinoid system . Paracetamol can also combine with arachidonic acid in the brain and spinal cord to form N-arachidonoylphenolamine .

Pharmacokinetics

This compound is rapidly hydrolyzed to paracetamol by plasma esterases . Pharmacokinetic analysis with intravenous this compound showed a significantly higher and earlier maximum plasma concentration than orally administered paracetamol . The Cmax, Tmax, and AUC are 12.72 mcg/ml, 0.25 h, and 25.5 mcg.h/ml respectively .

Result of Action

The result of this compound’s action is the relief of pain and reduction of fever . This is achieved through the formation of N-arachidonoylphenolamine, which gives paracetamol its analgesic and antipyretic properties .

Safety and Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(4-acetamidophenyl) 2-(diethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGAJCQTLIRCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057800
Record name Propacetamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

434.5ºC at 760 mmHg
Record name Propacetamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Soluble
Record name Propacetamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

As propacetamol is a prodrug, its mechanism of action is directly linked to the activity of paracetamol. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis. This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low. It is considered that paracetamol presents a very complex mechanism of action involving effects in the peripheral system, described by direct COX inhibition; the central system, characterized by inhibition of COX, serotonergic descending neuronal pathway, L-arginine/NO pathway and cannabinoid system; and a redox mechanism. In the brain and spinal cord, paracetamol can combine with arachidonic acid to form N-arachidonoylphenolamine. This metabolite is an activator of capsaicin receptor (TRPV1) and cannabinoid CB1.
Record name Propacetamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

66532-85-2
Record name Propacetamol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66532-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propacetamol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propacetamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propacetamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propacetamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPACETAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CHW4JMR82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propacetamol
Reactant of Route 2
Reactant of Route 2
Propacetamol
Reactant of Route 3
Reactant of Route 3
Propacetamol
Reactant of Route 4
Reactant of Route 4
Propacetamol
Reactant of Route 5
Reactant of Route 5
Propacetamol
Reactant of Route 6
Reactant of Route 6
Propacetamol

Q & A

Q1: How does propacetamol exert its analgesic and antipyretic effects?

A1: this compound itself is inactive. After intravenous administration, it is rapidly hydrolyzed by non-specific esterases in the blood to its active metabolite, acetaminophen []. While the precise mechanism of action of acetaminophen remains incompletely understood, it is thought to inhibit cyclooxygenase (COX) enzymes, primarily COX-2, involved in prostaglandin synthesis. This reduces pain and fever. [, ]

Q2: Is this compound effective in managing postoperative pain?

A2: Yes, numerous studies demonstrate the efficacy of a single dose of intravenous this compound in providing effective analgesia for about four hours in a significant proportion of patients experiencing acute postoperative pain. [, ]

Q3: Does this compound offer advantages over other analgesics like ketoprofen in specific surgical settings?

A3: Studies comparing this compound to ketoprofen after thyroid surgery have shown that while ketoprofen may provide better immediate pain relief, there is no significant difference between the two drugs in terms of pain relief from 8 hours post-surgery onwards. []

Q4: Can this compound be used effectively as part of multimodal analgesia strategies?

A4: Yes, studies have shown that this compound can be effectively combined with opioids, such as morphine, for postoperative pain management. While it doesn't eliminate opioid-related adverse effects, it can significantly reduce the required opioid dosage. [, , ]

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound is rapidly converted to acetaminophen after intravenous administration. The peak plasma concentration of acetaminophen is reached within 15-60 minutes. It has a half-life of approximately 2-3 hours and is primarily metabolized in the liver. [, ]

Q6: Does gestational age influence the pharmacokinetics of this compound in neonates?

A6: Yes, research indicates a correlation between gestational age and the serum half-life of this compound in neonates. Preterm infants exhibit a longer half-life compared to term infants. []

Q7: Are there any specific contraindications or precautions for this compound use?

A7: While this Q&A focuses on the scientific aspects of this compound, clinicians should always refer to the latest prescribing information for contraindications, precautions, and potential drug interactions.

Q8: Are there different formulations of this compound available?

A8: this compound is primarily available as an intravenous formulation for injection or infusion.

Q9: Are there any stability issues associated with this compound?

A9: this compound for injection is known to be unstable in solution and prone to degradation, potentially leading to changes in pH and compatibility issues with other drugs. It should be used immediately after reconstitution. []

Q10: Does this compound interact with other drugs?

A10: While this Q&A focuses on the scientific aspects and avoids clinical recommendations, it's important to note that this compound, like any drug, may interact with other medications.

Q11: How are this compound and its metabolites analyzed?

A11: Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to measure this compound and acetaminophen concentrations in biological samples. []

Q12: Are there ongoing research efforts related to this compound?

A12: While this Q&A is based on the provided research papers, ongoing research might be exploring alternative formulations, delivery systems, or investigating its use in specific patient populations.

Q13: Are there any occupational health concerns associated with handling this compound?

A13: Yes, there have been reports of occupational contact dermatitis in healthcare workers handling this compound, suggesting a potential for allergic sensitization. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.